Product packaging for 5,7,2'-Trimethoxyflavone(Cat. No.:CAS No. 4308-57-0)

5,7,2'-Trimethoxyflavone

Cat. No.: B1609314
CAS No.: 4308-57-0
M. Wt: 312.3 g/mol
InChI Key: IAVDTHSFRQVKKU-UHFFFAOYSA-N
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Description

Overview of Flavonoid Structural Classes and Substitution Patterns

Flavonoids are a major class of polyphenolic secondary metabolites that are ubiquitously found in plants. np-mrd.org Chemically, they share a common 15-carbon skeleton, which consists of two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). np-mrd.org This fundamental structure is often abbreviated as C6-C3-C6. np-mrd.org The diversity within the flavonoid family arises from variations in the heterocyclic C ring's structure and the substitution patterns on the A and B rings. acs.org

The major classes of flavonoids are distinguished by the level of oxidation and saturation of the C ring. These classes include:

Flavones: Possess a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C ring.

Flavonols: Are similar to flavones but have an additional hydroxyl group at the 3-position.

Flavanones: Have a saturated C2-C3 bond in the C ring, distinguishing them from flavones. biosynth.com

Isoflavones: Differ from flavones in that the B ring is attached to carbon 3 of the C ring, rather than carbon 2. biosynth.com

Flavanols (or Catechins): Lack the ketone group at carbon 4 and the C2-C3 double bond.

Anthocyanidins: Are the colored pigments in many plants and possess a positive charge in the C ring.

Substitutions on the A and B rings, typically with hydroxyl (-OH), methoxy (B1213986) (-OCH3), or glycosidic groups, further contribute to the vast array of flavonoid structures. acs.org Hydroxylation is common at positions 3, 5, 7, 3', 4', and 5'. acs.org These substitution patterns are critical in determining the chemical properties and biological activities of the individual compounds.

Table 1: Major Flavonoid Classes and Their Structural Features

Flavonoid Class C Ring Structure Key Features
Flavones 2-phenyl-chromen-4-one C2-C3 double bond, C4-ketone
Flavonols 3-hydroxy-2-phenyl-chromen-4-one C2-C3 double bond, C3-hydroxyl, C4-ketone
Flavanones 2,3-dihydro-2-phenyl-chromen-4-one Saturated C2-C3 bond, C4-ketone
Isoflavones 3-phenyl-chromen-4-one B-ring at C3
Flavanols 2-phenyl-chroman-3-ol No C4-ketone, no C2-C3 double bond

| Anthocyanidins | Flavylium cation | Positively charged oxonium ion in C ring |

Significance of O-Methylation in Flavonoid Bioactivity

O-methylation, the addition of a methyl group to a hydroxyl group to form a methoxy ether, is a crucial modification of the flavonoid structure that significantly impacts its biological properties. Current time information in Bangalore, IN.nih.gov This enzymatic process alters the physicochemical characteristics of flavonoids, such as their hydrophobicity, metabolic stability, and ability to transport across cell membranes. Current time information in Bangalore, IN.researchgate.net

Research has shown that methylation can dramatically increase the metabolic stability of flavonoids, making them less susceptible to degradation in the body. Current time information in Bangalore, IN.researchgate.net This modification enhances their membrane transport, leading to improved absorption and significantly higher oral bioavailability compared to their unmethylated counterparts. Current time information in Bangalore, IN.nih.gov The increased hydrophobicity from methylation can also improve a flavonoid's affinity for cell membranes and intracellular targets. researchgate.net

Consequently, O-methylation can modulate the bioactivity of flavonoids, often enhancing their therapeutic potential. nih.govresearchgate.net Numerous studies have demonstrated that methylated flavonoids exhibit potent anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Contextualization of Trimethoxyflavones within Flavonoid Research

Trimethoxyflavones are a subgroup of O-methylated flavonoids characterized by the presence of three methoxy groups on their core structure. These compounds are of significant interest to researchers due to the enhanced bioavailability and distinct biological activities conferred by their methylation pattern. researchgate.net

While found in various plants, trimethoxyflavones and other polymethoxylated flavonoids are notably abundant in the peels of citrus fruits. researchgate.net The promising pharmacological profiles of these compounds have spurred research into their synthesis, allowing for the creation of derivatives with potentially improved activities. nih.govresearchgate.net For instance, studies on various trimethoxyflavone isomers have revealed a range of biological effects.

Table 2: Examples of Researched Trimethoxyflavones and Their Reported Activities

Compound Name Substitution Pattern Reported Biological Activities
5,7,4'-Trimethoxyflavone Methoxy groups at C5, C7, and C4' Anticholinesterase, antioxidant, anti-osteoporotic, and potential antitumor activities. medchemexpress.comcaymanchem.com
5,6,7-Trimethoxyflavone (B192605) Methoxy groups at C5, C6, and C7 Anti-inflammatory and potential anticancer activities. biocrick.comnih.gov
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone Methoxy groups at C6, C4', C5' and hydroxyl groups at C5, C7, C3' Isolated from Artemisia frigida, with research into its biological effects. medchemexpress.com

| 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | Methoxy groups at C3', C4', C5' and hydroxyl groups at C5, C7 | Neuroprotective, antioxidant, and anti-inflammatory properties. nih.gov |

Current Research Landscape and Academic Interest in 5,7,2'-Trimethoxyflavone

In contrast to the more extensively studied isomers, This compound is a relatively under-researched compound within the trimethoxyflavone family. It is a naturally occurring flavonoid that has been identified in Andrographis viscosula. np-mrd.org The first documentation of this compound in the scientific literature appears to be in 2002. np-mrd.org

Based on its structure, this compound is classified as a 7-O-methylated and 5-O-methylated flavonoid, with the third methoxy group located on the B-ring at the 2' position. np-mrd.org While some sources indicate it can be a synthetic compound derived from the modification of natural flavonoids, detailed studies on its synthesis are not widely published. biosynth.com

The academic interest in this compound specifically is limited, with very few publications dedicated to its biological activities. np-mrd.org This stands in stark contrast to the considerable research on other trimethoxyflavones, which have been investigated for their potential in areas such as cancer, inflammation, and neuroprotection. nih.govmedchemexpress.combiocrick.com The lack of extensive research on this compound suggests that its biological potential remains largely untapped, making it a candidate for future investigation to determine if it shares or exceeds the therapeutic promise of its better-known isomers.

Table 3: Chemical Identification of this compound

Property Value
Chemical Formula C18H16O5
Molecular Weight 312.32 g/mol
CAS Number 4308-57-0

| Natural Source | Andrographis viscosula np-mrd.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B1609314 5,7,2'-Trimethoxyflavone CAS No. 4308-57-0

Properties

CAS No.

4308-57-0

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

5,7-dimethoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-11-8-16(22-3)18-13(19)10-15(23-17(18)9-11)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3

InChI Key

IAVDTHSFRQVKKU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC

Origin of Product

United States

Biosynthesis of Trimethoxyflavones in Planta

General Flavonoid Biosynthetic Pathways (e.g., Acetate (B1210297) Pathway, Shikimate Pathway)

Flavonoids, including 5,7,2'-Trimethoxyflavone, are synthesized through a combination of two primary metabolic pathways: the shikimate pathway and the acetate (or polyketide) pathway. sci-hub.senih.gov These pathways provide the basic carbon skeletons that condense to form the characteristic C6-C3-C6 structure of flavonoids. nih.gov

Shikimate Pathway : This pathway generates the aromatic amino acid phenylalanine, which serves as the precursor for the C6-C3 unit, comprising the B-ring and the three-carbon C-ring of the flavonoid structure. sci-hub.senih.gov Phenylalanine is first converted to coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov

Acetate Pathway : The A-ring of the flavonoid skeleton is derived from the acetate pathway. sci-hub.se Specifically, three molecules of malonyl-CoA, which are 2-carbon unit building blocks, are condensed sequentially to form the C6 unit that constitutes the A-ring. nih.gov

The culmination of these two pathways is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). This crucial step produces a chalcone intermediate, which is the foundational precursor for all classes of flavonoids. nih.gov Subsequent isomerization of the chalcone by chalcone isomerase (CHI) yields a flavanone (B1672756), such as naringenin (B18129), which is a central branch-point intermediate for the biosynthesis of various flavonoid subclasses, including flavones. nih.gov

PathwayPrecursorContribution to Flavonoid Structure
Shikimate Pathway PhenylalanineB-ring and C-ring (C6-C3 unit)
Acetate Pathway Malonyl-CoAA-ring (C6 unit)

Enzymatic Transformations Leading to Flavone (B191248) Methylation

The structural diversity of flavonoids is vastly expanded by modification reactions that occur after the formation of the basic flavanone skeleton. For methoxyflavones like this compound, the key transformations are hydroxylation and subsequent O-methylation, catalyzed primarily by Cytochrome P450 monooxygenases and O-methyltransferases, respectively.

O-methylation is a critical modification in the biosynthesis of specialized flavonoids, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). researchgate.net These enzymes transfer a methyl group from the donor molecule SAM to a specific hydroxyl group on the flavonoid aglycone. nih.gov This process, known as O-methylation, reduces the reactivity of the hydroxyl moiety and increases the lipophilicity of the flavonoid molecule. mdpi.com

Flavonoid O-methyltransferases (FOMTs) exhibit regioselectivity, meaning they often methylate specific positions on the flavonoid rings. nih.gov For example, different OMTs are responsible for methylation at the 7-position, the 3'-position, or other available hydroxyl groups. researchgate.netmdpi.com The sequential action of one or more OMTs can lead to the formation of di-, tri-, or polymethoxylated flavonoids from a polyhydroxylated precursor. doaj.org This enzymatic action is crucial for creating the final methoxy (B1213986) substitution pattern seen in compounds like this compound. mdpi.com

Cytochrome P450 monooxygenases (CYPs) are a vast and versatile family of enzymes that play a paramount role in the diversification of plant secondary metabolites, including flavonoids. mdpi.comtandfonline.com In flavonoid biosynthesis, CYPs are primarily responsible for catalyzing hydroxylation reactions at various positions on the aromatic rings. researchgate.net These reactions introduce hydroxyl groups that can be targets for subsequent methylation by OMTs or other modifications. mdpi.com

Key CYPs involved in modifying the flavonoid core include:

Flavone Synthase II (FNS II) : A CYP enzyme that introduces a double bond into the C-ring of a flavanone (like naringenin) to produce a flavone (like apigenin). researchgate.net

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) : These CYP enzymes add hydroxyl groups to the 3' and 5' positions of the B-ring, respectively, creating precursors for a wide range of flavonoids. nih.gov

The introduction of a hydroxyl group at the 2'-position, a necessary step for the biosynthesis of this compound, is also catalyzed by specific CYP enzymes, such as isoflavone (B191592) 2'-hydroxylase. researchgate.net The action of these enzymes generates the specific hydroxylation patterns that are prerequisites for the final methylation steps.

Enzyme ClassGeneral Function in Flavonoid BiosynthesisExample Enzyme
O-Methyltransferases (OMTs) Catalyze the transfer of a methyl group to a hydroxyl group.Flavonoid 7-O-methyltransferase (F7OMT)
Cytochrome P450s (CYPs) Catalyze hydroxylation and other oxidative reactions, creating sites for further modification.Flavonoid 3'-hydroxylase (F3'H)

Specific Biosynthetic Routes for Trimethoxyflavone Formation

The specific biosynthetic pathway to this compound is not fully elucidated in a single plant species but can be inferred from the known functions of the enzyme families described above. The formation requires a precise sequence of hydroxylation and methylation events starting from a common flavone precursor.

A plausible biosynthetic route is as follows:

Formation of a Dihydroxylated Flavone Core : The pathway likely begins with a common flavanone like naringenin (5,7,4'-trihydroxyflavanone). Naringenin is converted to its corresponding flavone, apigenin (B1666066) (5,7,4'-trihydroxyflavone), by a flavone synthase (FNS).

B-Ring Hydroxylation at the 2'-Position : A key and often rate-limiting step is the introduction of a hydroxyl group at the 2'-position of the B-ring. This reaction would be catalyzed by a specific cytochrome P450 enzyme, a putative flavonoid 2'-hydroxylase (F2'H). This would convert a precursor like apigenin into 2',4',5,7-tetrahydroxyflavone.

Sequential O-Methylation : Following hydroxylation, three distinct O-methylation events must occur, catalyzed by specific O-methyltransferases (OMTs). One OMT would act on the 5-hydroxyl group, another on the 7-hydroxyl group, and a third on the newly formed 2'-hydroxyl group. The precise order of these methylation steps can vary between plant species and depends on the substrate specificity of the available OMTs.

This stepwise modification is exemplified in the biosynthesis of other polymethoxylated flavones, such as xanthomicrol (B191054) and calycopterin, in plants like Dracocephalum kotschyi. nih.gov In these pathways, precursors like apigenin and luteolin (B72000) undergo a series of hydroxylation and methylation steps, catalyzed by F3'H and various OMTs, to produce the final complex products. nih.gov The biosynthesis of this compound follows this same fundamental logic of sequential enzymatic modifications to build complexity from a simple flavone scaffold.

Chemical Synthesis and Derivatization of 5,7,2 Trimethoxyflavone

Total Synthesis Strategies for 5,7,2'-Trimethoxyflavone

Total synthesis provides a reliable route to this compound, allowing for precise control over the substitution pattern. The primary strategies involve the construction of the flavone's C6-C3-C6 backbone through the formation of a key 1,3-diketone intermediate, which then undergoes cyclization.

Two classical methods are particularly relevant:

The Baker-Venkataraman Rearrangement : This is a widely used two-step process to form the 1,3-diketone precursor necessary for flavone (B191248) synthesis. wikipedia.orgresearchgate.netchemistry-reaction.com The synthesis of this compound via this route would begin with 2-hydroxy-4,6-dimethoxyacetophenone. This starting material undergoes acylation with 2-methoxybenzoyl chloride in the presence of a base like pyridine (B92270) to yield an O-acylated ester. chemistry-reaction.com This intermediate is then treated with a base (e.g., potassium hydroxide, sodium hydride) to induce an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, which forms the corresponding 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione. Subsequent acid-catalyzed cyclodehydration of this diketone yields the final product, this compound. wikipedia.org

The Allan-Robinson Reaction : This method provides a more direct route by reacting an o-hydroxyaryl ketone with the anhydride (B1165640) of an aromatic acid. wikipedia.orgbiomedres.us For the synthesis of this compound, 2-hydroxy-4,6-dimethoxyacetophenone would be heated with 2-methoxybenzoic anhydride and its sodium salt (sodium 2-methoxybenzoate). wikipedia.org This condensation and subsequent cyclization reaction directly forms the flavone structure. biomedres.us

A third strategy involves the oxidative cyclization of a chalcone (B49325) precursor. First, 2-hydroxy-4,6-dimethoxychalcone is synthesized through a Claisen-Schmidt condensation between 2-hydroxy-4,6-dimethoxyacetophenone and 2-methoxybenzaldehyde. The resulting chalcone can then be cyclized in the presence of a catalyst, such as iodine in dimethyl sulfoxide (B87167) (DMSO), to yield this compound.

Synthesis StrategyA-Ring PrecursorB-Ring PrecursorKey IntermediateReference
Baker-Venkataraman Rearrangement2-Hydroxy-4,6-dimethoxyacetophenone2-Methoxybenzoyl chloride1,3-Diketone wikipedia.orgresearchgate.net
Allan-Robinson Reaction2-Hydroxy-4,6-dimethoxyacetophenone2-Methoxybenzoic anhydrideDirect Cyclization wikipedia.orgbiomedres.us
Chalcone Cyclization2-Hydroxy-4,6-dimethoxyacetophenone2-MethoxybenzaldehydeChalcone nih.gov

Semi-synthetic Approaches from Precursor Flavonoids

Semi-synthetic methods utilize naturally occurring or readily available flavonoids as starting materials, which are then chemically modified. A plausible, though less direct, semi-synthetic route to this compound would involve the selective methylation of a corresponding polyhydroxyflavone. For instance, a precursor like 5,7-dihydroxy-2'-hydroxyflavone (a structural isomer of norwogonin) could be subjected to exhaustive methylation using a reagent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate) to convert all three hydroxyl groups into methoxy (B1213986) ethers, yielding the target compound. koreascience.kr The main challenge in this approach is the availability of the specific tri-hydroxylated precursor.

Regioselective Functionalization and Structural Modification

Structural modifications of this compound are primarily undertaken to synthesize analogs for pharmacological studies, particularly for investigating structure-activity relationships (SAR).

While methylation is central to the synthesis of the target compound, demethylation is a key strategy for its functionalization. The selective removal of one or more methoxy groups can generate a series of hydroxylated analogs.

Chemical Demethylation : Reagents like boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers. The conditions can be tuned to achieve either partial or complete demethylation. For instance, carefully controlled conditions could selectively remove the C-5 methoxy group, which is often more labile under acidic conditions.

Biological Demethylation : Studies have shown that polymethoxyflavones can be demethylated by enzymes. For example, human gut microbiota and cytochrome P450 enzymes are capable of O-demethylation. nih.govnih.gov Research on various PMFs indicates a general regioselectivity for this biotransformation, often targeting the C-7 or C-4' positions first, followed by C-5. nih.gov Such methods can provide access to metabolites and other hydroxylated derivatives. Furthermore, demethylation at the 5-position has been observed during the drying of citrus peels, a process mediated by acid hydrolysis and enzymes. nih.govrsc.org

The synthesis of analogs is crucial for understanding how the placement of the methoxy groups on the flavone scaffold influences biological activity. nih.govresearchgate.net By systematically modifying the structure of this compound, researchers can probe the pharmacophore.

Key strategies for generating analogs for SAR studies include:

Positional Isomerism : Synthesizing the corresponding 5,7,3'- and 5,7,4'-trimethoxyflavone isomers allows for a direct comparison to determine the importance of the 2'-position of the methoxy group on the B-ring for a given biological effect. nih.gov

Varying the Degree of Methylation : A series of compounds can be prepared by selectively demethylating this compound to its di- and mono-methoxy (or tri-hydroxy) counterparts. For example, comparing the activity of this compound with 5-hydroxy-7,2'-dimethoxyflavone and 7-hydroxy-5,2'-dimethoxyflavone would elucidate the specific roles of the C-5 and C-7 methoxy groups.

Functional Group Modification : The methoxy groups can be replaced with other functionalities. For example, conversion to hydroxyl groups (via demethylation) followed by alkylation could introduce longer-chain ethers. Similarly, other substituents could be introduced onto the aromatic rings by starting the total synthesis with differently substituted precursors.

These approaches have been used to study other trimethoxyflavone isomers, leading to the identification of key structural features for activities such as anti-proliferative effects or the reversal of drug resistance. nih.govnih.gov

Analog TypeModification StrategyExample AnalogPurpose of Synthesis
Positional IsomerTotal synthesis with isomeric precursor5,7,4'-TrimethoxyflavoneEvaluate importance of B-ring substitution pattern
Demethylated AnalogRegioselective demethylation5-Hydroxy-7,2'-dimethoxyflavoneDetermine the functional role of the C-5 methoxy group
Demethylated AnalogRegioselective demethylation5,7-Dihydroxy-2'-methoxyflavoneAssess the contribution of A-ring methoxy groups
Alternative EtherDemethylation followed by alkylation5-Ethoxy-7,2'-dimethoxyflavoneInvestigate the effect of steric bulk/lipophilicity

Preclinical Biological Activities of 5,7,2 Trimethoxyflavone and Polymethoxylated Flavones

Anti-Inflammatory Effects

Polymethoxylated flavones (PMFs), including various trimethoxyflavone isomers, have demonstrated considerable anti-inflammatory activity in numerous preclinical studies. Their mechanisms of action often involve the downregulation of key inflammatory pathways and the suppression of pro-inflammatory molecules.

Inhibition of Pro-inflammatory Mediators (e.g., IL-8, PGE2, COX-2) in Cell Culture Models

Research has consistently shown that PMFs can effectively inhibit the production of critical pro-inflammatory mediators. Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which are key players in the inflammatory response. Several studies have highlighted the ability of trimethoxyflavones and other PMFs to suppress both COX-2 expression and subsequent PGE2 production. For instance, 5,6,7-Trimethoxyflavone (B192605) has been found to dose-dependently inhibit COX-2 at the protein and mRNA levels, leading to a decrease in PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov Other PMFs, such as nobiletin, have also been shown to reduce the release of PGE2 and inhibit COX-2 expression. tandfonline.comnih.gov

Furthermore, the inhibitory effects of PMFs extend to pro-inflammatory cytokines. Nobiletin has been observed to reduce the expression of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils, in human periodontal ligament cells. nih.gov This suggests that PMFs can interfere with the signaling cascades that lead to the recruitment of immune cells to sites of inflammation. The collective evidence indicates that a primary anti-inflammatory mechanism of polymethoxylated flavones is the targeted inhibition of enzymes and cytokines that drive the inflammatory process.

Inhibition of Pro-inflammatory Mediators by Polymethoxylated Flavones

CompoundMediator InhibitedCell ModelKey FindingsReference
5,6,7-TrimethoxyflavoneCOX-2, PGE2, iNOS, NORAW 264.7 MacrophagesDose-dependently inhibited protein and mRNA expression of COX-2 and iNOS, leading to reduced PGE2 and NO production. nih.gov
NobiletinCOX-2, PGE2, iNOS, NO, TNF-α, IL-6Human OA Chondrocytes, J774A.1 MacrophagesSignificantly suppressed the overproduction of multiple inflammatory mediators. tandfonline.comnih.gov
TangeretinCOX-2, iNOS, TNF-αRAW 264.7 Macrophages, Rat KidneyEffectively suppressed mRNA expression of acute inflammation biomarkers and decreased TNF-α levels. nih.govfrontiersin.org
SinensetiniNOS, NO, PGE2RAW 264.7 MacrophagesInhibited the production of NO and PGE2 in LPS-induced cells. koreascience.kr
NobiletinIL-8, CXCL10, CCL2Human Periodontal Ligament CellsDose-dependently reduced the expression of inflammatory cytokines. nih.gov

Modulation of Cellular Inflammatory Responses (e.g., in HT-29, RAW 264.7 Cells)

The anti-inflammatory properties of 5,7,2'-Trimethoxyflavone and related PMFs have been extensively studied in various cell culture models, particularly the murine macrophage cell line RAW 264.7 and the human colon adenocarcinoma cell line HT-29.

In RAW 264.7 macrophages, a common model for studying inflammation, stimulation with LPS triggers a potent inflammatory response, characterized by the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins such as IL-1β and IL-6. Numerous studies have demonstrated that pretreatment with various PMFs can significantly attenuate this response. For example, five major PMFs isolated from Citrus tangerina, including sinensetin, nobiletin, and tangeretin, were found to significantly inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells. frontiersin.orgnih.gov Similarly, 5,6,7-Trimethoxyflavone was shown to inhibit the production and mRNA expression of TNF-α, IL-1β, and IL-6 induced by LPS in these cells. nih.gov

Studies involving colon cell lines like HT-29 and Caco-2, which are models for intestinal inflammation, also support the anti-inflammatory potential of these compounds. Bound polyphenols from millet bran, for instance, have been shown to exert anti-inflammatory effects in LPS-induced HT-29 cells by restraining the levels of pro-inflammatory cytokines including IL-1β, IL-6, and IL-8. oncotarget.com A combination of PMFs from Citrus sinensis was also found to counteract dysfunction in IL-1β-induced Caco-2 cells, a model for intestinal barrier inflammation. mdpi.com These findings suggest that polymethoxylated flavones can modulate inflammatory responses in different cell types relevant to inflammatory diseases.

Antioxidant Properties

While possessing anti-inflammatory effects, the direct antioxidant capacity of polymethoxylated flavones, as measured by standard chemical assays, appears to be limited compared to their hydroxylated counterparts. However, their activity in cellular systems suggests a more complex role in mitigating oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, TEAC)

Free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay, are common in vitro methods used to evaluate the ability of a compound to directly neutralize free radicals. nih.govwikipedia.org These assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, thus quenching it. univ.kiev.ua

Research into the structure-activity relationship of flavonoids has indicated that the presence of hydroxyl (-OH) groups is often crucial for high radical scavenging activity. Conversely, the methylation of these hydroxyl groups to form methoxy (B1213986) (-OCH3) groups, as is the case in PMFs, tends to reduce this activity. One comparative study noted that the per-methylation of quercetin, a potent antioxidant flavonoid, led to a dramatic reduction in its DPPH scavenging ability. nih.gov This suggests that this compound and other fully methoxylated flavones are likely to exhibit weak activity in these specific chemical-based assays. Their biological effects are therefore thought to be mediated by mechanisms other than direct radical scavenging.

Protection Against Oxidative Stress in Cellular Systems

Despite their low direct radical-scavenging activity, several polymethoxylated flavones have demonstrated the ability to protect cells from oxidative stress. This protection is likely mediated through the modulation of intracellular signaling pathways and the enhancement of endogenous antioxidant defenses rather than direct interaction with reactive oxygen species (ROS).

For instance, 3,5,7-trimethoxyflavone (B1676842) has been shown to protect normal human dermal fibroblasts against TNF-α-induced oxidative stress by inhibiting elevations in ROS. researchgate.net Extracts from Kaempferia parviflora, which are rich in methoxyflavones, have been shown to reduce ROS in neuronal cells. nih.gov Furthermore, related compounds like (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone have been shown to attenuate redox imbalance in PC12 cells, a cell line used in neuroscience research. nih.gov The general class of PMFs is recognized for its ability to block oxidative stress and modulate enzymes that control free radicals, contributing to their neuroprotective and hepatoprotective effects. tandfonline.comnutraceuticalbusinessreview.comherbalpharmacist.com This indicates that while not potent direct scavengers, these compounds can effectively bolster the cell's ability to cope with oxidative insults.

Antiproliferative and Apoptotic Effects in Preclinical Cancer Models

A significant body of preclinical evidence points to the potent anticancer activities of polymethoxylated flavones. These compounds have been shown to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis, through multiple molecular mechanisms.

The antiproliferative effects of PMFs have been observed in a range of cancer models. For example, 5-hydroxy 3',4',7-trimethoxyflavone has been confirmed to inhibit the proliferation of the human breast cancer cell line MCF-7. nih.govresearchgate.net Tangeretin, another PMF, demonstrated a considerable anti-proliferative effect on prostate cancer cell lines (PC-3 and DU145). frontiersin.orgnih.gov Furthermore, 5,7-dimethoxyflavone (B190784) is an effective inhibitor of liver cancer cell (HepG2) proliferation. researchgate.net The mechanism often involves cell cycle arrest, where the compounds halt the progression of cancer cells through the cell division cycle, thereby preventing their multiplication. mdpi.com

In addition to halting proliferation, PMFs are potent inducers of apoptosis. The treatment of MCF-7 breast cancer cells with hydroxylated PMFs encourages apoptosis by modulating key apoptotic markers, such as increasing the Bax:Bcl-2 ratio and activating caspases. nih.govresearchgate.netnih.gov Tangeretin has been found to promote both intrinsic and extrinsic apoptotic pathways in cancer cells. frontiersin.orgnih.gov The induction of apoptosis by PMFs is often linked to their ability to increase intracellular calcium levels, which in turn activates Ca2+-dependent apoptotic proteases like μ-calpain and caspase-12. dushenkov.comresearchwithrutgers.com These findings underscore the potential of this compound and related PMFs as lead compounds for the development of novel anticancer agents.

Antiproliferative and Apoptotic Effects of Polymethoxylated Flavones

CompoundCancer Cell LineEffectKey FindingsReference
5-hydroxy 3',4',7-trimethoxyflavoneMCF-7 (Breast)Antiproliferative, ApoptoticConfirmed using MTT assay; induced apoptosis via modulation of p53, Bcl-2, and Bax. nih.govresearchgate.net
TangeretinPC-3, DU145 (Prostate)Antiproliferative, ApoptoticInhibited cancer growth and induced apoptosis via the PI3K/Akt/mTOR signaling pathway. frontiersin.orgnih.gov
NobiletinMCF-7 (Breast), Colorectal cancer cellsAntiproliferative, ApoptoticInhibited cell proliferation and induced apoptosis via cleavage of caspase-3 and p53 induction. tandfonline.com
5,7-dimethoxyflavoneHepG2 (Liver)Antiproliferative, ApoptoticInduced cell death via ROS generation, cell cycle arrest, and apoptosis. researchgate.net
Hydroxylated PMFsMCF-7 (Breast)ApoptoticInduced a sustained increase in intracellular Ca2+, activating Ca2+-dependent apoptotic proteases. dushenkov.comresearchwithrutgers.com
3',4',5',5,7-PentamethoxyflavoneColorectal Cancer CellsAnticancer, ChemopreventiveDemonstrated anticancer properties; mechanism involves cellular response to stress and protein folding. kent.ac.uk

Inhibition of Cancer Cell Proliferation

Extensive searches of scientific databases and literature did not yield specific studies investigating the inhibitory effects of this compound on cancer cell proliferation. While the broader class of polymethoxylated flavones (PMFs) has been a subject of anticancer research, with various members showing antiproliferative activities against different cancer cell lines, specific data for the 5,7,2'-trimethoxy isomer is not available in the reviewed literature.

Induction of Apoptosis in Various Cell Lines

Similarly, no specific preclinical data was found detailing the induction of apoptosis in any cell lines by this compound. The pro-apoptotic potential of other related flavones, such as 5,7,4'-trimethoxyflavone and 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), has been documented, but these findings cannot be directly attributed to the 2'-methoxy isomer.

Anticholinesterase Activity

There is no available scientific literature from the conducted searches that reports on the anticholinesterase activity of this compound. Studies on other methoxyflavones have identified potent inhibitors of acetylcholinesterase and butyrylcholinesterase, but these investigations did not include the specific 5,7,2'-trimethoxy isomer.

Activation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channels

Preclinical research on the activation of CFTR channels by trimethoxyflavones has focused on the isomer 5,7,4'-trimethoxyflavone, which has been identified as a CFTR activator. However, no studies were found that specifically investigated or reported on the activity of this compound in relation to CFTR channel activation.

Other Investigated Biological Activities

A diligent search of preclinical studies and reviews on the effects of polymethoxylated flavones on bone metabolism did not reveal any data specifically concerning the anti-osteoporotic activity of this compound. Research in this area has primarily focused on other citrus-derived flavonoids.

No specific in vitro or in vivo studies on the anti-obesity effects of this compound, including its potential to inhibit pancreatic lipase (B570770) or interfere with adipogenesis, were identified in the reviewed literature. While anti-obesity effects have been reported for other polymethoxylated flavones, such as 6,2',4'-trimethoxyflavone, these findings are specific to that compound. ucl.ac.uknih.gov

Antimicrobial and Antiviral Properties

The antimicrobial potential of this compound has been investigated, revealing moderate activity against several human pathogenic bacteria. In a study detailing the synthesis and biological evaluation of this compound, its antibacterial efficacy was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to quantify this activity. researchgate.net

The research demonstrated that this compound exhibited inhibitory effects on Bacillus megaterium, Streptococcus β-haemolyticus, Escherichia coli, and Klebsiella sp.. researchgate.net The activity was present but not as potent as a related compound, 2',4',5,6',7-pentamethoxyflavone, suggesting that the degree of methoxylation may influence antibacterial strength. researchgate.net Flavonoids, as a class, are known to exert antimicrobial effects through various mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.govcsic.es While polymethoxylated flavones (PMFs) are widely studied for these properties, the specific arrangement and number of methoxy groups play a critical role in their biological activity. nih.gov Generally, increased methoxylation can alter properties like lipophilicity, which may affect interaction with bacterial cell membranes. nih.govmdpi.com

Regarding its antiviral properties, there is currently a lack of specific preclinical research focused on this compound in the reviewed scientific literature. While other flavonoids have been investigated for antiviral activities, dedicated studies on this particular compound are not available.

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus megateriumGram-positive64
Streptococcus β-haemolyticusGram-positive128
Escherichia coliGram-negative128
Klebsiella sp.Gram-negative64

This table summarizes the antibacterial activity of this compound against various pathogenic bacteria, as reported in the study by Alam et al. (2007). researchgate.net

Hypotensive and Vasorelaxant Effects

Based on a review of available scientific literature, no specific preclinical studies have been published that investigate the direct hypotensive or vasorelaxant effects of this compound.

Polymethoxylated flavones as a chemical class have garnered interest for their cardiovascular activities. journalejmp.com Research on various other PMF derivatives has shown that they can induce vasorelaxation in isolated arterial rings, an effect that may contribute to a hypotensive response. journalejmp.comnih.govresearchgate.net The mechanisms underlying these effects are often complex and can involve both endothelium-dependent pathways, such as the release of nitric oxide (NO), and endothelium-independent mechanisms that act directly on vascular smooth muscle. journalejmp.comnih.gov However, without dedicated experimental data for this compound, its specific effects on blood pressure and vascular tone remain uncharacterized.

Mechanistic Elucidation of 5,7,2 Trimethoxyflavone S Biological Actions

Modulation of Cellular Signaling Pathways

5,7,2'-Trimethoxyflavone exerts significant influence on several critical signaling pathways that regulate inflammation, cell survival, and apoptosis. Its mechanisms of action involve the intricate regulation of transcription factors, activation of apoptotic machinery, and interference with pro-inflammatory enzyme systems.

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous genes involved in inflammatory responses, immune function, and cell survival. researchgate.net The activity of NF-κB is tightly controlled, and its dysregulation is implicated in various inflammatory diseases and cancers. nih.gov Some methoxyflavones have been shown to suppress the transcriptional activity of NF-κB. nih.govnih.gov This suppression can occur through the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. nih.gov Phosphorylation of IκBα leads to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 heterodimer, where it can then activate gene transcription. nih.gov By interfering with this cascade, certain trimethoxyflavone compounds can effectively down-regulate the expression of pro-inflammatory genes. nih.gov

Apoptosis, or programmed cell death, is a vital physiological process for removing damaged or unwanted cells. waocp.org This process is executed by a family of proteases called caspases. nih.gov Research has demonstrated that the related compound 5,7,4'-Trimethoxyflavone can induce apoptosis. medchemexpress.com This induction is associated with the proteolytic activation of caspase-3, a key executioner caspase. medchemexpress.com Once activated, caspase-3 proceeds to cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov The cleavage of PARP is a hallmark of apoptosis and is crucial for preventing DNA repair mechanisms from interfering with the apoptotic process, thereby ensuring the orderly dismantling of the cell. nih.govplos.org The ability of trimethoxyflavones to trigger this caspase cascade underscores their potential role in modulating cell fate.

Cell LineCompoundEffectReference
SNU-165,7,4'-TrimethoxyflavoneInduces apoptosis medchemexpress.com
SNU-165,7,4'-TrimethoxyflavoneIncreases proteolytic activation of caspase-3 medchemexpress.com
SNU-165,7,4'-TrimethoxyflavonePromotes degradation of PARP protein medchemexpress.com

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, including many protein kinases. nih.govresearchgate.net The IκB Kinase (IKK) complex, a key regulator of the NF-κB signaling pathway, is among the kinases that may be influenced by Hsp90 activity. The IKK complex is composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (NF-κB essential modulator). researchgate.net The activation of the IKK complex is a crucial upstream event in the canonical NF-κB pathway, leading to the phosphorylation and subsequent degradation of IκBα. nih.gov While direct interactions between this compound and the Hsp90/IKK complex have not been fully elucidated, the known role of Hsp90 in stabilizing kinases suggests a potential indirect mechanism by which this flavone (B191248) could modulate NF-κB signaling.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. d-nb.info The inhibition of COX enzymes is a major strategy for anti-inflammatory therapies. d-nb.info Studies on related trimethoxyflavone isomers have shown varied effects on this pathway. For instance, 2',4',7-trimethoxyflavone was found to potently inhibit the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-treated macrophage cells. jst.go.jpnih.gov However, this inhibition was not due to direct action on COX-2 activity or its expression. jst.go.jpnih.gov Instead, the compound acted as a phospholipase A2 (PLA2) inhibitor, which would limit the availability of arachidonic acid, the substrate for COX enzymes. jst.go.jpnih.gov In contrast, 5,6,7-trimethoxyflavone (B192605) has been reported to directly inhibit both iNOS and COX-2 at the protein and mRNA levels, leading to a decrease in the production of nitric oxide and PGE2. nih.gov These findings highlight the nuanced structure-activity relationships among trimethoxyflavone isomers in the context of prostaglandin biosynthesis.

CompoundTargetEffectIC₅₀Reference
2',4',7-TrimethoxyflavonePGE₂ ProductionInhibition0.48 µM jst.go.jpnih.gov
2',4',7-TrimethoxyflavoneSecretory PLA₂-IIAInhibition70.5 µM jst.go.jp
2',4',7-TrimethoxyflavoneCytosolic PLA₂Inhibition70.4 µM jst.go.jp
5,6,7-TrimethoxyflavoneiNOS and COX-2Inhibition of protein and mRNA expressionNot specified nih.gov

Inflammasomes are multiprotein complexes that are a critical component of the innate immune system, responsible for the activation of inflammatory caspases and the subsequent maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govresearchgate.net The NLRP3 inflammasome is one of the most well-characterized inflammasomes and its dysregulation is associated with a range of inflammatory disorders. mdpi.com While direct evidence for the interaction of this compound with the NLRP3 inflammasome is still emerging, broader studies on flavonoids have shown that certain members of this class can interfere with NLRP3 inflammasome activation. nih.govresearchgate.net For example, flavonoids like apigenin (B1666066) have been shown to inhibit the production of IL-1β by interfering with the assembly of the NLRP3 inflammasome. nih.govresearchgate.net This suggests a potential avenue through which this compound may exert its anti-inflammatory effects.

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase, Pancreatic Lipase)

Beyond its effects on signaling pathways, this compound and its isomers have been shown to directly inhibit the activity of several key enzymes. This inhibitory action contributes to its diverse biological profile.

Acetylcholinesterase and Butyrylcholinesterase:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Research has identified 5,7,4'-trimethoxyflavone as a potent inhibitor of AChE. nih.govresearchgate.net In a screening of various methoxyflavones, this particular isomer demonstrated the highest inhibitory activity against AChE. nih.gov Interestingly, the structurally similar 5,7-dimethoxyflavone (B190784) was found to be a potent and selective inhibitor of BChE. nih.gov This highlights how subtle variations in the methoxylation pattern on the flavone core can determine the inhibitory potency and selectivity towards these two related enzymes.

Pancreatic Lipase (B570770):

Pancreatic lipase is a crucial enzyme in the digestive system, responsible for the breakdown of dietary triglycerides into smaller molecules that can be absorbed by the intestines. mdpi.com Inhibition of pancreatic lipase is a recognized strategy for the management of obesity. nih.gov Studies have shown that the related compound, 6,2',4'-trimethoxyflavone, exhibits a dose-dependent and competitive inhibition of porcine pancreatic lipase activity. researchgate.netnih.gov Molecular docking studies have suggested that this inhibition is achieved through the binding of the flavone to the active site of the enzyme. researchgate.netnih.gov

EnzymeInhibitorType of InhibitionReference
Acetylcholinesterase (AChE)5,7,4'-TrimethoxyflavonePotent Inhibitor nih.govresearchgate.net
Butyrylcholinesterase (BChE)5,7-DimethoxyflavonePotent and Selective Inhibitor nih.gov
Pancreatic Lipase6,2',4'-TrimethoxyflavoneDose-dependent, Competitive researchgate.netnih.gov

Ion Channel Modulation (e.g., CFTR Chloride Channel)

Current scientific literature available through comprehensive searches does not provide specific research findings on the direct modulation of ion channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, by this compound. Studies on related compounds, such as the isomer 5,7,4'-trimethoxyflavone, have demonstrated activity as a CFTR activator nih.govnih.gov. However, this activity cannot be extrapolated to this compound, and dedicated research is required to determine if it possesses similar or different ion channel modulatory properties.

Receptor-Ligand Interactions and Molecular Docking Studies

The interaction of this compound with serum transport proteins has been elucidated through various biophysical and computational methods. A key study investigated its binding to Human Serum Albumin (HSA), the most abundant protein in blood plasma, which is crucial for the transport of numerous endogenous and exogenous compounds. researchgate.net

Computational molecular docking was employed to identify the precise binding location and the nature of the molecular interactions. nih.govsemanticscholar.org The study revealed that this compound binds strongly within a hydrophobic pocket located in the IIIA subdomain of HSA. researchgate.netnih.gov The stability of this interaction is attributed to a combination of hydrophobic forces and hydrogen bonding. nih.gov

The binding affinity was quantified, showing a binding constant (KTMF) of 1.0±0.01×10³ M⁻¹, with a corresponding standard free energy change (ΔG°) of -5.4 kcal/mol at 25°C. nih.gov This indicates a spontaneous and stable binding process. nih.gov

Detailed molecular docking simulations identified three specific hydrogen bonds that stabilize the complex formed between this compound and HSA. researchgate.netnih.gov One hydrogen bond forms between the oxygen at position 7 (O(7)) of the flavone and the amino acid residue Asparagine 391 (Asn391). nih.gov Two additional hydrogen bonds occur between the oxygen at position 19 (O(19)) of the flavone and the residues Arginine 410 (Arg410) and Tyrosine 411 (Tyr411). researchgate.netnih.gov These interactions are crucial for the specific and stable binding observed. nih.gov

Table 1: Binding Parameters of this compound with Human Serum Albumin (HSA)

ParameterValueSource
Binding Protein Human Serum Albumin (HSA) researchgate.netnih.gov
Binding Site Subdomain IIIA researchgate.netnih.gov
Binding Constant (KTMF) 1.0 ± 0.01 x 10³ M⁻¹ nih.gov
Binding Free Energy (ΔG°) -5.4 kcal/mol nih.gov
Primary Interaction Forces Hydrophobic interactions, Hydrogen bonds nih.gov

Table 2: Molecular Docking Interaction Details of this compound with HSA Residues

Flavone AtomInteracting HSA ResidueBond TypeBond Distance (Å)Source
O(7)Asn391Hydrogen Bond2.6 researchgate.netnih.gov
O(19)Arg410Hydrogen Bond2.1 researchgate.netnih.gov
O(19)Tyr411Hydrogen Bond3.6 researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Trimethoxyflavones

Influence of Methoxy (B1213986) and Hydroxyl Group Positions on Bioactivity Profiles

The position of methoxy (-OCH3) and hydroxyl (-OH) groups on the flavone (B191248) skeleton is a primary determinant of the bioactivity profile of trimethoxyflavones. The antioxidant properties, for example, are highly dependent on the number and location of hydroxyl groups. semanticscholar.orgmdpi.com Research indicates that while monohydroxylated flavones often lack significant antioxidant properties, certain dihydroxy- and trihydroxyflavones exhibit high activity. mdpi.com The antioxidant activity of phenolic compounds is tied to their structure, particularly the number and positions of hydroxyl groups and the nature of substitutions on the aromatic rings. semanticscholar.org

Conversely, methoxylation can modulate activity in different ways. An increase in the number of methoxyl groups on the A-ring has been shown to enhance antiproliferative activity, whereas an increase on the B-ring tends to reduce it. iiarjournals.org Specifically for antiproliferative effects in HL60 cells, the position of a methoxyl group on the A-ring has significant consequences; 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) showed moderate activity, while 6-methoxyflavone (B191845) was inactive. iiarjournals.orgiiarjournals.org In contrast, a hydroxyl group at the C-6 position conferred activity, while other A-ring monohydroxylated derivatives were inactive. iiarjournals.orgiiarjournals.org

Studies on cytotoxicity have revealed that flavonoids with hydroxyl groups at the C-5 and/or C-7 positions exhibit higher cytotoxicity. nih.gov Methoxy groups can also play a role, with flavonoids having a 5,7-dimethoxy substitution pattern showing intermediate cytotoxicity. nih.gov The specific positioning of methoxy groups also affects other biological properties. For instance, in a study of 18F-labeled phosphonium (B103445) cations, the position of the methoxy group significantly influenced biological characteristics, with an ortho-position leading to the fastest liver clearance and highest heart-to-background ratios. nih.gov

Table 1: Influence of Hydroxyl and Methoxy Group Positioning on Bioactivity
Substituent & PositionInfluence on BioactivityReference
-OH groups on Ring BCrucial for binding hydroxyl, peroxyl, and peroxynitrile radicals, thus enhancing antioxidant activity. mdpi.com mdpi.com
-OCH3 groups on Ring AAn increased number of methoxy groups tends to enhance antiproliferative activity. iiarjournals.org iiarjournals.org
-OCH3 groups on Ring BAn increased number of methoxy groups tends to reduce antiproliferative activity. iiarjournals.org The presence of a methoxy group on the B-ring can diminish anti-xanthine oxidase activity. semanticscholar.org semanticscholar.orgiiarjournals.org
5-OH and/or 7-OHAssociated with higher cytotoxicity. nih.gov nih.gov
5-OCH3 or 7-OCH3Confers moderate antiproliferative activity. iiarjournals.orgiiarjournals.org iiarjournals.orgiiarjournals.org
6-OCH3Associated with a lack of antiproliferative activity. iiarjournals.orgiiarjournals.org iiarjournals.orgiiarjournals.org

Impact of Flavone Ring Substitutions on Pharmacological Potency and Specificity

The substitution patterns on the A, B, and C rings of the flavone core are critical in defining the pharmacological strength and target specificity of the molecule. researchgate.net Substituents can affect the reactivity of the aromatic ring system by donating or withdrawing electrons, which in turn influences how the molecule interacts with biological targets. libretexts.orglibretexts.org Electron-donating groups generally activate the ring, making it more reactive, while electron-withdrawing groups deactivate it. libretexts.orglumenlearning.com

The presence or absence of a hydroxyl group at the C-3 position of the central C-ring significantly impacts bioactivity. Flavanone (B1672756) 3-hydroxylase (F3H) is a key enzyme that catalyzes this specific hydroxylation, converting flavanones into dihydroflavonols. nih.gov

A free 3-hydroxyl group is often associated with enhanced antioxidant activity. nih.gov For instance, the antioxidant activity of a flavonoid with hydroxyl groups at positions 3, 5, 7, 3', and 4' was found to be higher than a similar compound lacking the 3-OH group. nih.gov This suggests a positive role for C-3 hydroxylation in free radical scavenging. In contrast, the substitution of this free 3-hydroxyl group has been linked to a significant decrease in copper-chelating activity. researchgate.net This highlights the importance of this specific structural feature for certain mechanisms of action.

Substitutions on the aromatic A and B rings distinctly modulate the pharmacological effects of flavones. The B-ring substituents are often considered the most important for antioxidant activity. nih.gov Specifically, the presence of an o-dihydroxy (catechol) group on the B-ring is a key feature for potent antioxidant compounds, as it is directly involved in binding and neutralizing various radical species. nih.gov For neuroprotective activity, the presence of hydroxyl groups at positions C3′ and C5′ of ring B, combined with a methoxy group at C7 of ring A, appears to be vital. mdpi.com

Conversely, the A-ring substitution pattern is also crucial. The presence of adjacent hydroxyl groups on ring A can increase copper chelation potency, while a methoxyl group in the same ring has a negative influence on this activity. researchgate.net In terms of antiproliferative effects, a general trend shows that increasing methoxylation on the A-ring enhances activity, while doing so on the B-ring has the opposite effect. iiarjournals.org

Table 2: Impact of Ring Substitutions on Pharmacological Activity
Ring/PositionSubstituent TypeEffect on BioactivityReference
C-3 (Ring C)-OHEnhances antioxidant activity. nih.gov Crucial for copper-chelating activity. researchgate.net nih.govresearchgate.net
Ring Bo-dihydroxy (catechol) groupPotent antioxidant activity. nih.gov nih.gov
Ring A-OCH3 groupsIncreased number enhances antiproliferative activity. iiarjournals.org iiarjournals.org
Ring B-OCH3 groupsIncreased number reduces antiproliferative activity. iiarjournals.org iiarjournals.org
Ring AAdjacent -OH groupsIncreases copper chelation potency. researchgate.net researchgate.net
Ring A (C7) & Ring B (C3', C5')-OCH3 (C7), -OH (C3', C5')Plays a vital role in neuroprotective and antioxidant activity. mdpi.com mdpi.com

Comparative Analysis of Trimethoxyflavone Isomers and Their Bioactivities

Different isomers of trimethoxyflavone, which share the same molecular formula but differ in the arrangement of their methoxy groups, can exhibit distinct biological activities. This isomer-specific activity underscores the importance of substituent positioning.

For example, a comparative study of 5,7-dimethoxyflavone (B190784) (DMF) and 5,7,4'-trimethoxyflavone (TMF) revealed different predicted protein targets for their neuroprotective effects. nih.gov While both were predicted to target the GABAA receptor, TMF was also predicted to interact with serotonin (B10506) receptors 5-HT2A, 5-HT2B, and 5-HT2C, whereas DMF was linked to 5-HT2A, 5-HT2C, and the insulin-like growth factor 1 receptor (IGF1R). nih.gov

Another study focused on derivatives of 3',4',7-trimethoxyflavone and their ability to reverse drug resistance mediated by the breast cancer resistance protein (BCRP). nih.gov It was found that adding a hydroxyl group at the C-5 position to create 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) resulted in a stronger reversal effect compared to the parent compound. nih.gov The fluoro-substituted isomer, 5-fluoro-3',4',7-trimethoxyflavone (FTMF), also exhibited a reversal effect, though it was weaker than that of HTMF. nih.gov This demonstrates how even a single substitution can significantly alter the potency of a trimethoxyflavone isomer.

Table 3: Comparative Bioactivities of Trimethoxyflavone Isomers and Derivatives
CompoundReported Bioactivity / FindingReference
5,7,4'-Trimethoxyflavone (TMF)Predicted to target GABAA and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. nih.gov Potent BCRP-mediated drug resistance reversal effect (RI50 18 nM). nih.gov nih.govnih.gov
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)Stronger BCRP reversal effect than TMF (RI50 7.2 nM). nih.gov nih.gov
5-Fluoro-3',4',7-trimethoxyflavone (FTMF)Exhibited BCRP reversal effect, but weaker than HTMF (RI50 25 nM). nih.gov nih.gov
5,7-Dimethoxyflavone (DMF)Predicted to target GABAA, serotonin (5-HT2A, 5-HT2C), and IGF1R receptors. nih.gov nih.gov

Computational and In Silico Approaches to SAR Prediction and Drug-Likeness

In silico studies on flavonoids often begin with screening for drug-likeness, using criteria such as Lipinski's Rule of Five. scielo.brijpsjournal.com This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans. For example, 5,7-dimethoxyflavone was found to meet all the criteria of Lipinski, Ghose, Veber, Egan, and Muegge parameters, indicating good potential drug-likeness. scielo.br Similarly, an in silico analysis of 5,7,4'-trimethoxyflavone showed it to have a low theoretical risk of toxicity and a good drug-likeness score. impactfactor.org

Molecular docking is another powerful computational technique that predicts how a ligand (e.g., a trimethoxyflavone) binds to the active site of a protein target. beilstein-journals.orgijpsjournal.com This method was used to investigate the neuroprotective mechanisms of 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone by docking them against predicted protein targets like the GABAA receptor. nih.gov Such simulations provide insights into the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the stability of the ligand-protein complex. ijpsjournal.com

Furthermore, advanced computational models can predict a wide range of biological activities. Ligand-based and proteochemometric models, which integrate both ligand and protein information, have been used to predict the protein targets of methoxyflavones. nih.gov Other platforms, like PASS (Prediction of Activity Spectra for Substances), can predict numerous potential biological effects based on a compound's structure. impactfactor.org An analysis of 5,7,4'-trimethoxyflavone using PASS predicted 58 possible activities with high probability. impactfactor.org

Table 4: Application of In Silico Approaches in Flavonoid Research
Computational MethodApplicationExample in Flavonoid ResearchReference
Drug-Likeness Prediction (e.g., Lipinski's Rule)Assesses if a compound has properties suitable for an oral drug.5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone were evaluated and shown to have favorable drug-like properties. impactfactor.orgscielo.br impactfactor.orgscielo.br
ADMET PredictionPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound.In silico studies of flavone analogues predicted high intestinal absorption and low toxicity. brazilianjournals.com.br brazilianjournals.com.br
Molecular DockingSimulates the binding of a ligand to a protein target to predict binding affinity and mode.Used to model the interaction of 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone with potential neuroprotective protein targets. nih.gov nih.gov
Target Prediction Models (e.g., Ligand-based, PCM)Predicts potential biological targets for a given compound.Ligand-based and proteochemometric (PCM) models predicted targets for methoxyflavones, including GABAA and serotonin receptors. nih.gov nih.gov
Activity Spectra Prediction (e.g., PASS)Predicts a wide range of possible biological activities based on chemical structure.Predicted 58 potential biological activities for 5,7,4'-trimethoxyflavone. impactfactor.org impactfactor.org

Advanced Analytical and Spectroscopic Characterization of 5,7,2 Trimethoxyflavone

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 5,7,2'-Trimethoxyflavone is expected to exhibit a series of characteristic absorption bands corresponding to its flavone (B191248) backbone and methoxy (B1213986) substituents.

Key vibrational modes anticipated in the spectrum include a strong, sharp absorption band for the C=O (carbonyl) stretching of the γ-pyrone ring, typically observed in the 1650-1610 cm⁻¹ region for flavones. The presence of multiple methoxy groups (-OCH₃) would give rise to characteristic C-O-C stretching vibrations, usually appearing as strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations from the A and B rings are expected to produce several peaks in the 1600-1450 cm⁻¹ range. Furthermore, aromatic C-H stretching vibrations should be visible just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups of the methoxy substituents would appear just below 3000 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3100-3000Medium to Weak
Aliphatic C-H Stretch-OCH₃2950-2850Medium
Carbonyl C=O Stretchγ-Pyrone1650-1610Strong
Aromatic C=C StretchAromatic Rings1600-1450Medium to Strong
Asymmetric C-O-C StretchAr-O-CH₃1275-1200Strong
Symmetric C-O-C StretchAr-O-CH₃1075-1020Strong
Aromatic C-H Out-of-Plane BendAr-H900-675Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that result in a change in molecular polarizability. For flavonoids, Raman spectra are particularly useful for identifying fingerprint vibrations of the core structure. mdpi.com An FT-Raman spectrum for this compound is available in the SpectraBase database. nih.gov

The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring stretching vibrations. A characteristic feature for flavonoids is a split peak between 1250–1350 cm⁻¹, which is attributed to the stretching vibration of the bond connecting the benzopyrone system (A and C rings) to the phenyl B-ring. mdpi.com Other significant Raman active modes would include the pyrone ring deformation and various in-plane and out-of-plane C-H bending vibrations of the aromatic rings. The symmetric stretching of the methoxy groups would also contribute to the spectrum.

Table 2: Expected Raman Active Vibrations for this compound
Vibrational ModeStructural FeatureExpected Raman Shift (cm⁻¹)
Aromatic Ring StretchA and B Rings1610-1500
Inter-ring C-C StretchBenzopyrone-Phenyl Bond1350-1250
Pyrone Ring DeformationC RingMultiple bands in fingerprint region
Symmetric Methoxy Stretch-OCH₃ GroupsSpecific bands in fingerprint region

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Currently, a search of crystallographic databases reveals no publicly available crystal structure for this compound (CAS 4308-57-0). While crystal structures for other flavonoid isomers have been determined researchgate.net, the specific solid-state conformation and packing of this compound remain uncharacterized. A future crystallographic study would be invaluable for understanding its solid-state properties and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids. For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, and a polar mobile phase.

A typical method would utilize a gradient elution system, starting with a higher proportion of water (often containing a small amount of an acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent such as methanol (B129727) or acetonitrile. Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), with monitoring at one of the compound's absorption maxima (e.g., in the 250-350 nm range). The retention time under specific, defined conditions (column, mobile phase, flow rate, temperature) is a characteristic parameter used for identification, while the peak area is proportional to the concentration, allowing for quantification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is ideal for both identifying and quantifying this compound, even in complex matrices.

In a typical UPLC-MS/MS analysis, the compound is first separated on a sub-2 µm particle column and then ionized, usually by electrospray ionization (ESI) in positive mode. The protonated molecule [M+H]⁺ is selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (q2), and the resulting fragment ions are analyzed in the third mass analyzer (Q3).

For this compound (molecular formula C₁₈H₁₆O₅, exact mass 312.10), the protonated precursor ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 313.1071. nih.gov The primary fragmentation pathway for methoxyflavones involves the loss of a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO). The most intense fragment ion for this compound is observed at m/z 298.4, corresponding to the loss of a methyl group ([M+H-CH₃]⁺). nih.gov This fragmentation pattern is highly specific and serves as a basis for selective detection in Multiple Reaction Monitoring (MRM) mode for quantitative studies. nih.gov

Table 3: UPLC-MS/MS Fragmentation Data for this compound
ParameterValueInterpretation
Ionization ModePositive ESIProtonation of the molecule
Precursor Ion [M+H]⁺ (m/z)313.1071Protonated molecular ion of this compound
Major Fragment Ion (m/z)298.4Loss of a methyl radical (•CH₃) from a methoxy group
Proposed Neutral Loss-15 Da (CH₃)Characteristic fragmentation of methoxy substituents

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The UV-Vis spectrum of a flavone in a solvent like methanol is characterized by two main absorption bands. semanticscholar.orgmedwinpublishers.com

Band I appears in the 300–380 nm range and is associated with the electronic transitions within the cinnamoyl system, which comprises the B-ring and the C-ring's heterocyclic portion. semanticscholar.org

Band II is observed in the 240–280 nm range and arises from electronic transitions within the A-ring benzoyl system. semanticscholar.org

For flavones specifically, Band I typically falls between 310-350 nm, and Band II is found between 250-280 nm. medwinpublishers.com The exact positions (λₘₐₓ) and intensities of these bands are influenced by the substitution pattern on the A and B rings. The three methoxy groups on this compound act as auxochromes, which are expected to cause a bathochromic (red) shift of these bands compared to the unsubstituted flavone core.

Table 4: Expected UV-Vis Absorption Bands for this compound in Methanol
Absorption BandAssociated ChromophoreExpected Wavelength Range (nm)
Band IIA-Ring Benzoyl System250-280
Band IB-Ring Cinnamoyl System310-350

Future Research Directions and Potential Preclinical Applications

Discovery of Novel Biological Activities and Therapeutic Targets

While the broader class of trimethoxyflavones has been associated with anti-inflammatory, antimicrobial, and anticancer activities, dedicated research into the specific biological functions of 5,7,2'-trimethoxyflavone is a critical next step. nih.gov Future investigations should aim to move beyond the general properties of the flavonoid class and identify novel, specific activities and molecular targets for this compound.

One initial finding shows that this compound binds to Human Serum Albumin (HSA), the primary carrier protein for solutes in the bloodstream. nih.gov This interaction is fundamental for its transport and delivery to target organs and provides a basis for more in-depth pharmacokinetic studies. nih.gov

Research on structurally similar isomers provides a roadmap for these discoveries. For instance, 5,7,4'-trimethoxyflavone has been shown to induce apoptosis in cancer cells by activating caspase-3 and degrading PARP protein. medchemexpress.com It also acts as an immunomodulator by reducing the expression of Programmed Death-Ligand 1 (PD-L1) in colorectal cancer cells, which enhances the tumor-killing ability of T cells. nih.gov The specific molecular target for this action was identified as the ubiquitin ligase HMG-CoA reductase degradation protein 1 (HRD1). nih.gov Similarly, other isomers have shown potential as anticholinesterase agents and activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). medchemexpress.comcaymanchem.com

Future research on this compound should, therefore, focus on screening it against a wide array of biological targets to uncover unique therapeutic applications.

Table 1: Potential Biological Activities for Investigation Based on Related Flavonoids

Potential Activity Observed in Isomer Potential Target(s) Reference
Immunomodulation 5,7,4'-Trimethoxyflavone PD-L1, HRD1 nih.gov
Anticancer (Apoptosis Induction) 5,7,4'-Trimethoxyflavone Caspase-3, PARP medchemexpress.com
Neuroprotection 5,7,4'-Trimethoxyflavone Acetylcholinesterase (AChE) caymanchem.com
Cystic Fibrosis Treatment 5,7,4'-Trimethoxyflavone CFTR Channel medchemexpress.comcaymanchem.com

Investigation of Synergistic Effects with Established Agents in Preclinical Models

A promising avenue for the preclinical application of this compound is in combination therapies. Flavonoids can act as chemosensitizing agents, enhancing the efficacy of existing drugs or overcoming drug resistance.

Studies on related compounds have demonstrated significant synergistic potential.

With Immunotherapy : In a mouse model of colorectal cancer, the combination of 5,7,4'-trimethoxyflavone with an anti-CTLA-4 antibody led to a greater increase in CD8+ T-cell infiltration and more significant tumor growth suppression than either agent alone. nih.gov

With Chemotherapy : The compound 5,7-dimethoxyflavone (B190784) was found to increase the intracellular concentration and alter the tissue distribution of the chemotherapeutic agent mitoxantrone, suggesting it could be a potent agent to combat BCRP-mediated multidrug resistance. nih.gov Similarly, synthetic derivatives of 3',4',7-trimethoxyflavone have shown a strong ability to reverse drug resistance mediated by the BCRP/ABCG2 protein in leukemia cells. nih.gov

These findings strongly suggest that this compound should be investigated for its potential to work synergistically with established anticancer agents. Preclinical studies could explore its ability to enhance the effects of conventional chemotherapies, targeted therapies, and immunotherapies, potentially allowing for lower doses of toxic agents and overcoming resistance mechanisms.

Development of Advanced Preclinical Models for Efficacy Studies

To accurately predict the therapeutic efficacy of this compound, future research must move beyond traditional two-dimensional (2D) cell cultures. nih.gov Advanced preclinical models that more closely mimic human physiology and disease are essential for obtaining clinically relevant data. nih.govtechnologynetworks.com

Organoid Models : Patient-derived organoids (PDOs) are three-dimensional (3D) cell cultures that retain the genetic and phenotypic characteristics of the original tumor. nih.gov These models have been successfully used to predict patient-specific responses to chemotherapy in gastric and ovarian cancers. nih.govnih.gov Utilizing cancer-derived organoids to test the efficacy of this compound, both alone and in combination, would provide valuable insights into its potential as a personalized medicine. nih.gov

Humanized Mouse Models : For studying immuno-oncology agents, humanized immune system (HIS) mouse models are considered the most advanced preclinical tool. technologynetworks.com These mice are engrafted with human immune cells, allowing for the in-vivo study of interactions between a drug candidate, the human immune system, and the tumor microenvironment. technologynetworks.com Given the immunomodulatory potential suggested by related flavonoids, testing this compound in HIS models would be a critical step in evaluating its ability to modulate human antitumor immunity. nih.gov

The adoption of these advanced models will be crucial for generating robust preclinical data and increasing the likelihood of success in future clinical trials. technologynetworks.com

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) in Mechanistic Studies

To fully understand how this compound exerts its biological effects, future studies must integrate "omics" technologies. These approaches provide a global view of molecular changes within a cell or organism in response to the compound.

Transcriptomics : This technology, which includes methods like RNA-sequencing, analyzes the complete set of RNA transcripts in a cell. For related flavonoids, transcriptomics has been suggested as a necessary tool to uncover the precise mechanisms by which they regulate the expression of target genes like PD-L1. nih.gov For this compound, transcriptomic analysis could reveal the signaling pathways and gene networks it modulates, providing a deep understanding of its mechanism of action.

Metabolomics : This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. The Metabolomics Workbench has already assigned an ID to this compound, indicating its recognition within the metabolomics community. nih.gov Future metabolomic studies could track the metabolic fate of the compound, identify its breakdown products, and determine its impact on cellular metabolism, which is often dysregulated in diseases like cancer.

By combining these omics technologies with data from advanced preclinical models, researchers can build a comprehensive picture of the compound's pharmacology and identify potential biomarkers for its activity.

Computational Drug Discovery and Rational Design of Trimethoxyflavone Analogs

While this compound itself holds promise, computational tools and medicinal chemistry can be used to design and synthesize analogs with improved properties. This approach, known as rational drug design, aims to enhance potency, selectivity, and pharmacokinetic profiles.

In Silico Prediction : Computational programs can predict the biological activities and toxicological profiles of molecules before they are even synthesized. impactfactor.org For example, an in silico analysis of 5,7,4'-trimethoxyflavone predicted numerous drug-like properties and potential activities, including antifungal, antiviral, and antineoplastic effects. impactfactor.org Similar computational screening of virtual libraries of this compound analogs could rapidly identify candidates with the highest probability of therapeutic success.

Structure-Activity Relationship (SAR) Studies : Research on related trimethoxyflavones has shown that small chemical modifications can lead to significant improvements in activity. The synthesis of 5,6,7-trimethoxyflavone (B192605) derivatives led to the identification of a compound with potent anti-proliferative activity against pancreatic cancer cells. nih.gov Another study demonstrated that designing hybrid molecules combining a 5,6,7-trimethoxyflavone core with another pharmacophore (chlorotacrine) resulted in multifunctional agents for Alzheimer's disease. nih.gov A key study on reversing drug resistance found that the rational addition of a hydroxyl group to the trimethoxyflavone backbone significantly enhanced its efficacy. nih.gov

Future efforts should focus on the rational design and synthesis of novel this compound analogs. By leveraging computational chemistry and SAR studies, it will be possible to develop second-generation compounds optimized for specific therapeutic targets.

Table 2: List of Compounds Mentioned

Compound Name
This compound
5,7,4'-Trimethoxyflavone
5,7-Dimethoxyflavone
5,6,7-Trimethoxyflavone
3',4',7-Trimethoxyflavone
5-hydroxy-3',4',7-trimethoxyflavone (B1587989)
Mitoxantrone

Q & A

Basic: What are the recommended methods for isolating 5,7,2'-Trimethoxyflavone from natural sources?

This compound can be isolated from medicinal plants such as Andrographis viscosula and Kaempferia parviflora. A standard protocol involves:

  • Extraction : Use polar solvents (e.g., methanol or ethanol) for maceration or Soxhlet extraction.
  • Chromatography : Employ column chromatography with silica gel or Sephadex LH-20 for fractionation. Confirm separation via TLC.
  • Crystallization : Purify fractions using chloroform or acetonitrile to obtain colorless crystalline needles (mp 177–178°C) .

Basic: What safety precautions should be taken when handling this compound in laboratory settings?

While no specific hazards are reported for this compound, general precautions for flavones include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during weighing and solvent-based procedures.
  • Storage : Keep in airtight containers at –20°C for long-term stability .

Advanced: How does this compound induce apoptosis in cancer cells, and what experimental approaches validate this mechanism?

The compound induces apoptosis via:

  • Caspase Activation : Measure proteolytic cleavage of caspase-3 using Western blotting.
  • DNA Fragmentation : Perform TUNEL assays or agarose gel electrophoresis.
  • Flow Cytometry : Quantify sub-G1 cell populations and annexin-V/PI staining to distinguish early/late apoptosis.
  • Protein Analysis : Monitor Bax/Bcl-xL ratio and PARP degradation via immunoblotting .

Advanced: How can researchers address discrepancies in the reported efficacy of this compound across different cancer cell lines?

Discrepancies may arise due to:

  • Concentration Dependence : Validate dose-response curves (e.g., 10–100 µM) and IC50 values.
  • Cell-Specific Factors : Compare genetic profiles (e.g., p53 status) and membrane permeability.
  • Experimental Controls : Include positive controls (e.g., staurosporine for apoptosis) and replicate assays (n ≥ 3) .

Basic: What are the key structural features of this compound that influence its bioactivity?

Key structural attributes include:

  • Methoxy Groups : Positions 5, 7, and 2' enhance lipophilicity and membrane penetration.
  • Flavone Backbone : The conjugated π-system enables free radical scavenging and protein interactions.
  • Molecular Weight (312.33 g/mol) : Optimal for bioavailability and cellular uptake .

Advanced: What methodologies are recommended for assessing the stability of this compound under various experimental conditions?

  • Solubility Testing : Use HPLC to monitor degradation in DMSO, acetonitrile, or PBS (pH 7.4).
  • Temperature Stability : Store at –80°C in anhydrous solvents; avoid repeated freeze-thaw cycles.
  • Light Sensitivity : Conduct UV-Vis spectroscopy (λmax ~270–350 nm) to detect photodegradation .

Basic: What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR to confirm methoxy group positions and flavone backbone.
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 313.
  • X-ray Crystallography : Resolve crystal structure (space group, unit cell parameters) .

Advanced: How can molecular docking studies elucidate the interaction of this compound with apoptotic targets?

  • Target Selection : Focus on proteins like Bcl-2, caspase-3, or PARP (PDB IDs: 1G5M, 1NMS).
  • Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
  • Validation : Compare binding energies (ΔG) with known inhibitors and validate via mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.